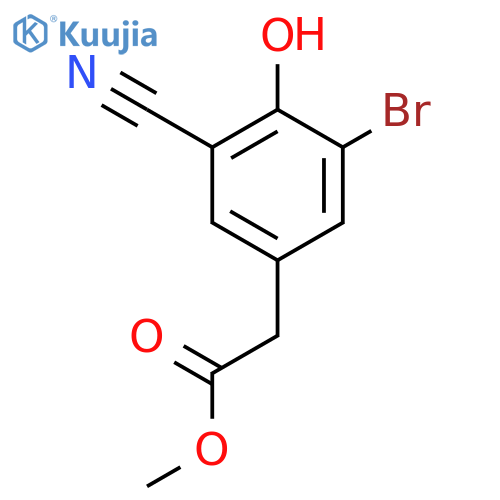

Cas no 1805481-10-0 (Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate)

Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate 化学的及び物理的性質

名前と識別子

-

- Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate

-

- インチ: 1S/C10H8BrNO3/c1-15-9(13)4-6-2-7(5-12)10(14)8(11)3-6/h2-3,14H,4H2,1H3

- InChIKey: QWDGFDACKZTQSF-UHFFFAOYSA-N

- SMILES: BrC1C(=C(C#N)C=C(C=1)CC(=O)OC)O

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 3

- 複雑さ: 286

- XLogP3: 2.3

- トポロジー分子極性表面積: 70.3

Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013021308-250mg |

Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate |

1805481-10-0 | 97% | 250mg |

480.00 USD | 2021-06-24 | |

| Alichem | A013021308-1g |

Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate |

1805481-10-0 | 97% | 1g |

1,549.60 USD | 2021-06-24 | |

| Alichem | A013021308-500mg |

Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate |

1805481-10-0 | 97% | 500mg |

847.60 USD | 2021-06-24 |

Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate 関連文献

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233

-

Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92

-

Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230

-

Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

Methyl 3-bromo-5-cyano-4-hydroxyphenylacetateに関する追加情報

Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate (CAS No. 1805481-10-0): An Overview of a Promising Compound in Pharmaceutical Research

Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate (CAS No. 1805481-10-0) is a versatile organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential biological activities. This compound, characterized by its bromine, cyano, and hydroxy functional groups, exhibits a range of properties that make it an attractive candidate for various applications, including drug discovery and development.

The chemical structure of Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate is composed of a phenyl ring substituted with a bromine atom at the 3-position, a cyano group at the 5-position, and a hydroxy group at the 4-position. The methyl ester group attached to the acetate moiety further enhances its solubility and reactivity. These functional groups collectively contribute to the compound's stability and reactivity, making it suitable for various synthetic transformations and biological evaluations.

Recent studies have highlighted the potential of Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate in several areas of medicinal chemistry. One notable application is its use as an intermediate in the synthesis of novel therapeutic agents. The bromine and cyano groups provide excellent handles for further functionalization, allowing chemists to introduce a wide range of substituents to tailor the compound's pharmacological properties. This flexibility is particularly valuable in the development of targeted therapies for diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

In addition to its synthetic utility, Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate has shown promising biological activities in preliminary studies. Research has indicated that this compound possesses potent antioxidant and anti-inflammatory properties, which are crucial for mitigating oxidative stress and reducing inflammation in various biological systems. These properties make it a potential candidate for the development of new drugs aimed at treating conditions associated with oxidative stress and inflammation.

Furthermore, the cytotoxic effects of Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate have been evaluated in several cancer cell lines. Preliminary data suggest that this compound can selectively inhibit the growth of cancer cells while sparing normal cells, indicating its potential as an anticancer agent. The mechanism of action is thought to involve the induction of apoptosis through the modulation of key signaling pathways involved in cell survival and proliferation.

The solubility and stability of Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate are also important factors to consider in its pharmaceutical applications. The presence of the methyl ester group enhances its solubility in organic solvents, facilitating its use in various synthetic reactions. Additionally, the compound's stability under different conditions ensures that it can be stored and transported without significant degradation, which is crucial for maintaining its efficacy in both research and clinical settings.

In conclusion, Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate (CAS No. 1805481-10-0) is a promising compound with a wide range of potential applications in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its properties and mechanisms of action, it is likely that this compound will play an increasingly important role in the discovery and development of novel therapeutic agents.

1805481-10-0 (Methyl 3-bromo-5-cyano-4-hydroxyphenylacetate) Related Products

- 2025570-95-8(4-amino-1-(3-chloro-3,3-difluoropropyl)-1H-pyrazole-3-carboxylic acid)

- 893790-12-0(ethyl 2-{2-(4-butyl-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamido}benzoate)

- 1721-51-3(D-alpha-Tocotrienol)

- 1361904-95-1(3-Cyano-2-nitro-6-(trifluoromethoxy)pyridine)

- 2227729-85-1(rac-(1R,2S)-2-(trimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine)

- 2219380-37-5(methyl 6-bromo-3-formylpyrazolo1,5-apyridine-2-carboxylate)

- 2138586-19-1(5-(4-Aminophenyl)-3-cyclopentyl-1,3-oxazolidin-2-one)

- 1203415-63-7(1-(3-phenylpropyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea)

- 2633-57-0(Benzene,(tri-2-propen-1-ylsilyl)-)

- 2228584-53-8(methyl 3-hydroxy-3-(6-methoxy-5-methylpyridin-3-yl)propanoate)